4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile
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Overview
Description
4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile is an organic compound with the molecular formula C16H9NO It is known for its unique structure, which includes a phenylpropynyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the alkyne group to an alkene or alkane.
Substitution: The phenyl and nitrile groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions disrupt key signaling pathways involved in cell proliferation and angiogenesis, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxo-3-phenyl-1-propenyl)benzonitrile
- 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzonitrile
- 4-(3-Oxo-1-propyn-1-yl)benzonitrile
Uniqueness
4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a phenylpropynyl group.
Properties
Molecular Formula |
C16H9NO |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(3-oxo-3-phenylprop-1-ynyl)benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-9H |
InChI Key |
MNJOORIWNLGABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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